

Spectroscopic Profile of 1,1,2,3,3-Pentaethylguanidine: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2,3,3-Pentaethylguanidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **1,1,2,3,3-pentaethylguanidine**. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents a combination of predicted data from computational models and established principles of spectroscopic analysis for the functional groups present in the molecule. The information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

1,1,2,3,3-Pentaethylguanidine is a highly substituted guanidine derivative with the following molecular characteristics:

Property	Value
CAS Number	13439-89-9
Molecular Formula	C ₁₁ H ₂₅ N ₃
Molecular Weight	199.34 g/mol [1]
IUPAC Name	1,1,2,3,3-pentaethylguanidine[1]
SMILES	CCN=C(N(CC)CC)N(CC)CC[2]
InChI	InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3[2]

Spectroscopic Data

The following sections detail the predicted and expected spectroscopic data for **1,1,2,3,3-pentaethylguanidine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule.

The proton NMR spectrum is expected to show distinct signals for the ethyl groups attached to the different nitrogen atoms. Due to the asymmetry of the molecule, the ethyl groups on the N,N-disubstituted and N',N'-disubstituted nitrogens are chemically non-equivalent.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Quartet (q)	8H	-CH ₂ - (N,N-diethyl groups)
~3.0 - 3.2	Quartet (q)	2H	-CH ₂ - (N'-ethyl group)
~1.1 - 1.3	Triplet (t)	12H	-CH ₃ (N,N-diethyl groups)
~1.0 - 1.2	Triplet (t)	3H	-CH ₃ (N'-ethyl group)

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show signals corresponding to the central guanidinyll carbon and the carbons of the five ethyl groups.

Predicted Chemical Shift (δ , ppm)	Assignment
~160 - 165	C=N (Guanidinyll carbon)
~40 - 45	-CH ₂ - (N,N-diethyl groups)
~38 - 42	-CH ₂ - (N'-ethyl group)
~13 - 16	-CH ₃ (Ethyl groups)

Note: These are estimated values and are subject to variation based on experimental parameters.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1,2,3,3-pentaethylguanidine** is expected to be characterized by the vibrational modes of its C-H, C-N, and C=N bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂ groups
1640 - 1610	Medium-Strong	C=N stretching of the guanidine core
1470 - 1450	Medium	CH ₂ scissoring
1380 - 1360	Medium	CH ₃ bending
1250 - 1020	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

m/z	Adduct	Predicted Collision Cross Section (Å ²)
200.21213	[M+H] ⁺	154.1[2]
222.19407	[M+Na] ⁺	157.8[2]
198.19757	[M-H] ⁻	158.0[2]
217.23867	[M+NH ₄] ⁺	174.8[2]
238.16801	[M+K] ⁺	159.8[2]

Expected Fragmentation:

Under electron ionization (EI), the molecule is expected to undergo fragmentation primarily through α -cleavage adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of ethyl and diethylamino radicals, leading to characteristic fragment ions. The molecular ion peak ([M]⁺) at m/z = 199 may be observed, though its intensity could be low.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,1,2,3,3-pentaethylguanidine**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1,1,2,3,3-pentaethylguanidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

Objective: To obtain the infrared spectrum of **1,1,2,3,3-pentaethylguanidine**.

Methodology:

- Sample Preparation: As **1,1,2,3,3-pentaethylguanidine** is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of **1,1,2,3,3-pentaethylguanidine**.

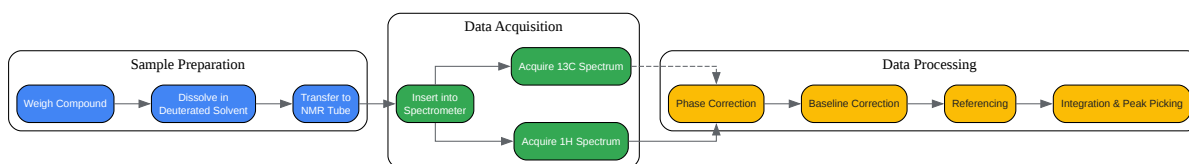
Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Data Acquisition (ESI):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$).
 - Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min at 300-350 $^{\circ}\text{C}$.
- Data Acquisition (EI):

- Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Use a standard electron energy of 70 eV.
- Acquire data over a mass range of m/z 30-300.

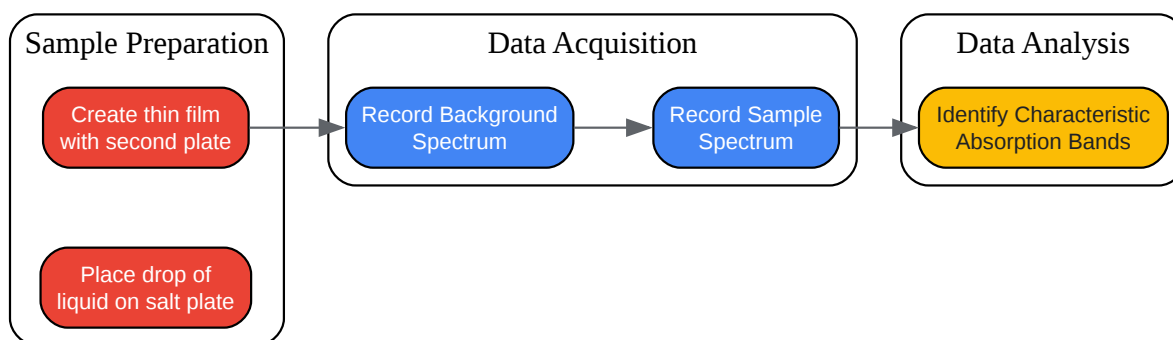
Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses.

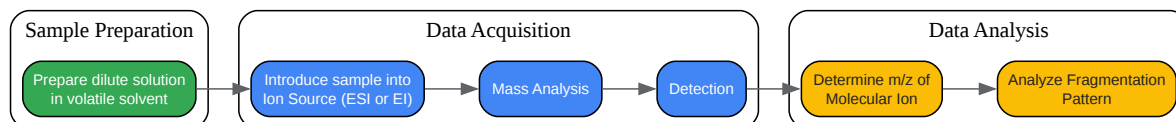


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Figure 1: General workflow for NMR spectroscopy.



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Figure 2: General workflow for FTIR spectroscopy.

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Figure 3: General workflow for Mass Spectrometry.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for **1,1,2,3,3-pentaethylguanidine**, along with generalized protocols for their acquisition. While experimental data is currently scarce, the information presented here offers a valuable resource for researchers and professionals working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation and purity assessment.

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References

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